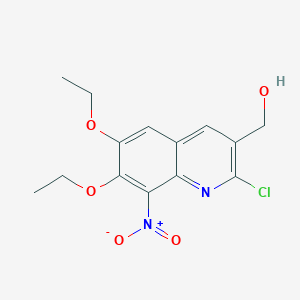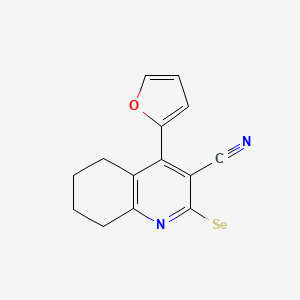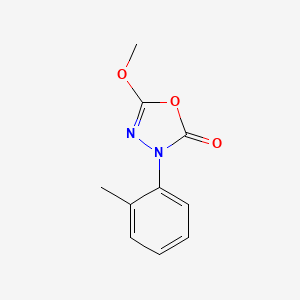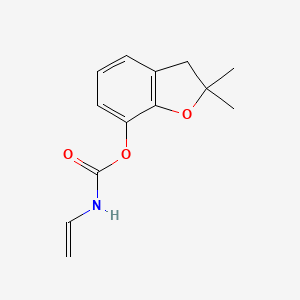
(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol is a chemical compound with the molecular formula C14H15ClN2O5 and a molecular weight of 326.73 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method involves the use of the Mitsunobu reaction, which is a well-established reaction in organic synthesis. In this reaction, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline in dry tetrahydrofuran (THF) in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, alkoxyquinolines, and other substituted quinolines.
科学研究应用
(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A simpler derivative with similar chemical properties.
6,7-Diethoxyquinoline: Lacks the nitro and chloro groups but shares the ethoxy substituents.
8-Nitroquinoline: Contains the nitro group but lacks the chloro and ethoxy groups.
Uniqueness
(2-Chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
92172-62-8 |
|---|---|
分子式 |
C14H15ClN2O5 |
分子量 |
326.73 g/mol |
IUPAC 名称 |
(2-chloro-6,7-diethoxy-8-nitroquinolin-3-yl)methanol |
InChI |
InChI=1S/C14H15ClN2O5/c1-3-21-10-6-8-5-9(7-18)14(15)16-11(8)12(17(19)20)13(10)22-4-2/h5-6,18H,3-4,7H2,1-2H3 |
InChI 键 |
SUOFUIHTNWXBKF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=CC(=C(N=C2C(=C1OCC)[N+](=O)[O-])Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)


![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)

![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)



![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
